molecular formula C₁₄¹³C₆H₂₀FKN₆O₅ B1146686 拉替拉韦钾盐-13C6 CAS No. 1391053-33-0

拉替拉韦钾盐-13C6

货号 B1146686
CAS 编号: 1391053-33-0
分子量: 488.46
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Raltegravir-13C6 Potassium Salt is an antiretroviral agent . It is primarily used for the treatment of HIV-1 infection . The molecular formula of Raltegravir-13C6 Potassium Salt is C20 H20 F N6 O5 . K .


Molecular Structure Analysis

The molecular structure of Raltegravir-13C6 Potassium Salt has been analyzed using techniques such as powder X-ray diffraction (XRD), thermal analysis (differential scanning calorimetry/thermogravimetric analysis), and vibrational spectroscopy (Fourier-transform infrared) .


Physical And Chemical Properties Analysis

Raltegravir-13C6 Potassium Salt has a molecular weight of 482.51 . It has poor aqueous solubility and chemical stability in acidic/basic medium .

科学研究应用

HIV Treatment

Raltegravir is a human immunodeficiency virus integrase strand transfer inhibitor that is prescribed for the treatment of HIV-1 infection . It works by inhibiting the HIV integrase enzyme, which is necessary for the virus to replicate in the body.

Structural Analysis

Structural analysis of Raltegravir has been conducted to investigate its solubility and stability . This includes the use of techniques such as powder X-ray diffraction (XRD), thermal analysis (differential scanning calorimetry/thermogravimetric analysis), and vibrational spectroscopy (Fourier-transform infrared) .

Solubility Studies

Raltegravir belongs to the biopharmaceutics classification system (BCS) class II category and has poor aqueous solubility . Studies have been conducted to search for an alternative solid form with improved drug attributes .

Stability Studies

The chemical stability of Raltegravir in acidic/basic medium has been studied . Compared to the commercialized Raltegravir potassium salt (RLT-K), form A did not offer improved chemical stability during acid hydrolysis .

Impurity Analysis

Impurity C of Raltegravir exhibited higher thermal stability and aqueous stability compared to other Raltegravir solid forms in an acidic medium . This suggests that impurity C could potentially be used as a more stable form of the drug.

Chemical Reference

Raltegravir-13C6 Potassium Salt can be used as a chemical reference for chemical identification, qualitative, quantitative, detection, etc . This is particularly useful in fields like nuclear magnetic resonance (NMR) spectroscopy.

Synthesis Studies

The synthesis of Raltegravir is a topic of research interest . A major challenge in the synthesis of Raltegravir is the selective N-methylation of the pyrimidone intermediate .

Bioprocessing and Cell Culture

Raltegravir potassium salt is used in bioprocessing, cell culture, and transfection studies . It’s used in research to study its effects on cells and its potential use in gene therapy .

作用机制

Target of Action

Raltegravir-13C6 Potassium Salt primarily targets the HIV integrase , a viral enzyme . This enzyme plays a crucial role in the replication of the HIV-1 virus, making it an attractive target for antiretroviral drugs .

Mode of Action

Raltegravir-13C6 Potassium Salt acts as an integrase inhibitor . It prevents the viral genome from being incorporated into the human genome by inhibiting the action of the HIV integrase . This inhibition disrupts the replication cycle of the HIV-1 virus .

Biochemical Pathways

The primary biochemical pathway affected by Raltegravir-13C6 Potassium Salt is the HIV replication cycle . By inhibiting the action of the HIV integrase, Raltegravir-13C6 Potassium Salt prevents the integration of the viral DNA into the host cell’s chromosomes . This disruption in the replication cycle prevents the production of new viruses .

Pharmacokinetics

Raltegravir-13C6 Potassium Salt is absorbed from the gastrointestinal tract . It is primarily metabolized by glucuronidation . Approximately 83% of the drug is bound to human plasma protein, and it is minimally distributed into red blood cells . These properties influence the bioavailability of the drug and its distribution within the body .

Result of Action

The primary result of Raltegravir-13C6 Potassium Salt’s action is the inhibition of HIV-1 replication . By preventing the integration of the viral DNA into the host cell’s chromosomes, the drug disrupts the production of new viruses . This leads to a decrease in the viral load and helps in managing HIV-1 infection .

Action Environment

The action, efficacy, and stability of Raltegravir-13C6 Potassium Salt can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the conditions in the gastrointestinal tract . Additionally, the drug’s binding to plasma proteins can be influenced by the composition of the plasma

安全和危害

Raltegravir-13C6 Potassium Salt is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation. It is also suspected of damaging fertility or the unborn child .

属性

{ "Design of the Synthesis Pathway": "The synthesis of Raltegravir-13C6 Potassium Salt involves the incorporation of six carbon-13 isotopes into the Raltegravir molecule. This can be achieved through a multi-step synthesis pathway that involves the use of various reagents and catalysts.", "Starting Materials": [ "Raltegravir", "Potassium hydroxide", "Carbon-13 labeled reagents", "Solvents (e.g. methanol, ethanol, dichloromethane)" ], "Reaction": [ "Step 1: Synthesis of Raltegravir-13C6", "Start with Raltegravir and add carbon-13 labeled reagents to selectively incorporate six carbon-13 isotopes into the molecule.", "Use appropriate catalysts and reaction conditions to ensure high yield and purity of the product.", "Step 2: Formation of Raltegravir-13C6 Potassium Salt", "Dissolve Raltegravir-13C6 in a suitable solvent (e.g. methanol, ethanol).", "Add potassium hydroxide to the solution and stir until the salt is fully formed.", "Filter the solution to remove any impurities and dry the product under vacuum.", "The final product is Raltegravir-13C6 Potassium Salt." ] }

CAS 编号

1391053-33-0

分子式

C₁₄¹³C₆H₂₀FKN₆O₅

分子量

488.46

同义词

N-[(4-Fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide-13C6 Potassium Salt; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。